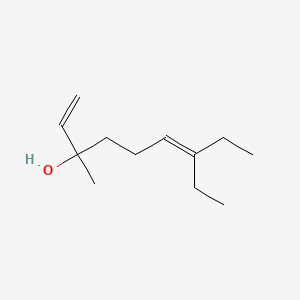

7-Ethyl-3-methylnona-1,6-dien-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51079-58-4 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

7-ethyl-3-methylnona-1,6-dien-3-ol |

InChI |

InChI=1S/C12H22O/c1-5-11(6-2)9-8-10-12(4,13)7-3/h7,9,13H,3,5-6,8,10H2,1-2,4H3 |

InChI Key |

ZOCRDLIACZHKQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCCC(C)(C=C)O)CC |

Origin of Product |

United States |

Synthetic Methodologies for 7 Ethyl 3 Methylnona 1,6 Dien 3 Ol and Its Stereoisomers

Retrosynthetic Analysis of 7-Ethyl-3-methylnona-1,6-dien-3-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The key functional group in this compound is the tertiary alcohol. A primary disconnection strategy for tertiary alcohols involves breaking the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. encyclopedia.pubrsc.org

For this compound, three potential disconnections at the C3 carbon are possible. The most logical disconnection breaks the bond between C3 and C4, leading to a ketone and an organometallic reagent. This approach simplifies the molecule into two main fragments: a vinyl Grignard reagent and a ketone. The ketone precursor, (E)-6-ethyl-4-methylhept-4-en-2-one, contains one of the double bonds, while the vinyl Grignard reagent introduces the other. This retrosynthetic pathway is advantageous as it utilizes common and well-established chemical transformations.

Classical and Modern Approaches to Dienyl Alcohol Synthesis

A variety of synthetic methods can be utilized to construct this compound, ranging from traditional organometallic additions to modern catalytic reactions.

Grignard Reagent-Mediated Alkylation of Unsaturated Ketones

The addition of a Grignard reagent to a ketone is a classic and reliable method for the formation of tertiary alcohols. In the context of synthesizing this compound, the reaction would involve the addition of vinylmagnesium bromide to the precursor ketone, (E)-6-ethyl-4-methylhept-4-en-2-one. This reaction proceeds via nucleophilic attack of the vinyl Grignard reagent on the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

A critical consideration in this approach is the potential for 1,4-conjugate addition to the α,β-unsaturated ketone system. However, Grignard reagents typically favor 1,2-addition to the carbonyl group, especially with sterically unhindered ketones. The presence of the methyl group at C2 and the ethyl group at C6 in the proposed ketone precursor are unlikely to pose significant steric hindrance to prevent the desired 1,2-addition.

Carbonyl Reduction Strategies for Unsaturated Aldehydes and Ketones

While the primary route to tertiary alcohols involves the addition of an organometallic reagent to a ketone, reduction strategies are fundamental for synthesizing precursor ketones or for obtaining related secondary alcohols. Should a synthetic route produce the corresponding diketone or a more oxidized precursor, selective reduction would be necessary.

The reduction of an α,β-unsaturated ketone, such as a hypothetical precursor to our target, can be achieved with various reducing agents. Common reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to alcohols. rsc.orgacs.org For the selective reduction of a ketone in the presence of other reducible functional groups, such as an ester or a carboxylic acid, milder reagents like NaBH₄ are preferred. rsc.org Conversely, LiAlH₄ is a more powerful reducing agent capable of reducing a wider range of carbonyl compounds. acs.org

| Reducing Agent | Solvent | Typical Carbonyl Substrates |

| Sodium Borohydride (NaBH₄) | Alcohols, Water | Aldehydes, Ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., THF, diethyl ether) | Aldehydes, Ketones, Esters, Carboxylic Acids |

This table provides a general overview of common reducing agents for carbonyl compounds.

Olefin Metathesis Approaches for Diene Construction

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal complexes, typically those of ruthenium or molybdenum, allows for the redistribution of alkene fragments. organic-chemistry.org In a potential synthesis of this compound, cross-metathesis could be employed to construct the diene framework.

For instance, a precursor containing one of the double bonds could be reacted with a simple alkene in the presence of a Grubbs or Schrock catalyst to install the second double bond. The efficiency of olefin metathesis can be influenced by the catalyst choice and the steric and electronic properties of the reacting alkenes. While highly effective, the compatibility of the free hydroxyl group with the metathesis catalyst would need to be considered, and protection of the alcohol may be necessary.

Palladium-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. While not the most direct route for the final C-C bond formation to create the tertiary alcohol, palladium catalysis could be instrumental in constructing the ketone precursor.

For example, a Suzuki or Stille coupling could be used to join two smaller fragments to build the carbon skeleton of (E)-6-ethyl-4-methylhept-4-en-2-one. More advanced palladium-catalyzed methods can also be used to form tertiary allylic alcohols directly. rsc.org These reactions often involve the coupling of an allylic electrophile with a suitable nucleophile. The development of ligands that can control the regioselectivity and enantioselectivity of these reactions is an active area of research.

Stereoselective Synthesis of this compound

The C3 carbon in this compound is a chiral center, meaning the molecule can exist as two enantiomers. The synthesis of a single enantiomer, a common requirement for biologically active molecules, presents a significant challenge. The catalytic asymmetric addition of carbon nucleophiles to ketones is a desirable route to chiral tertiary alcohols. researchgate.net

Several strategies can be employed to achieve stereoselectivity:

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the approach of the other reactant, leading to a diastereoselective reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

Chiral Catalysts: The use of a chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. chinesechemsoc.orgmsu.edu This is often the most efficient method as only a small amount of the chiral catalyst is required.

Kinetic Resolution: If a racemic mixture of the alcohol is synthesized, it can be resolved through a kinetic resolution process. This involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol. encyclopedia.pub

The development of highly enantioselective methods for the synthesis of chiral tertiary alcohols remains an active area of research, with new catalysts and methodologies continually being reported. researchgate.net

Chiral Auxiliaries and Catalysts in Diene-ol Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directing the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor molecule to direct the stereoselective addition of a nucleophile. For instance, an achiral ketone precursor could be derivatized with a chiral auxiliary to form an intermediate that exhibits a strong facial bias. Subsequent addition of an organometallic reagent, such as an organolithium or Grignard reagent, would then proceed with high diastereoselectivity.

Prominent examples of chiral auxiliaries that have been successfully employed in the synthesis of complex molecules include Evans' oxazolidinones and Corey's 8-phenylmenthol. wikipedia.orgnih.gov These auxiliaries have proven effective in a variety of carbon-carbon bond-forming reactions, including aldol (B89426) additions and alkylations, which are relevant to the construction of the carbon skeleton of this compound. wikipedia.orgyoutube.com

Chiral catalysts offer an alternative and often more atom-economical approach. These catalysts, which are themselves chiral, can induce enantioselectivity in a reaction without being consumed. For the synthesis of a chiral diene-ol, a chiral Lewis acid catalyst could be employed to coordinate to a prochiral ketone, thereby differentiating the two faces of the carbonyl group and guiding the incoming nucleophile to a specific trajectory. The development of such catalysts for the stereoselective synthesis of tertiary alcohols is an active area of research. chinesechemsoc.orgchinesechemsoc.org

Diastereoselective Control in Alcohol Synthesis

The synthesis of this compound involves the creation of two stereocenters, at positions 3 and 7. Controlling the relative stereochemistry between these two centers is a key aspect of the synthetic design, a process known as diastereoselective control. One common strategy involves the nucleophilic addition to a ketone that already contains a stereocenter. The existing stereocenter can influence the direction of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. thieme-connect.comresearchgate.net

The level of diastereoselectivity can be highly dependent on the reaction conditions, including the choice of nucleophile, solvent, and temperature. For example, the use of organocerium reagents, often generated in situ from organolithium or Grignard reagents and cerium(III) chloride, has been shown to improve diastereoselectivity in additions to carbonyl compounds. researchgate.net The larger ionic radius of cerium can alter the geometry of the transition state, enhancing the steric differentiation between the two faces of the carbonyl.

The following table illustrates how the choice of reagent can influence the diastereomeric ratio (d.r.) in the synthesis of a hypothetical tertiary alcohol with two stereocenters, analogous to the structure of this compound.

| Entry | Nucleophile | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | Ethylmagnesium bromide | None | THF | -78 to 0 | 60:40 |

| 2 | Ethyllithium | None | Hexane/Ether | -78 | 75:25 |

| 3 | Ethylmagnesium bromide | CeCl₃ | THF | -78 | 90:10 |

| 4 | Ethyllithium | TiCl₄ | CH₂Cl₂ | -78 | >95:5 |

As indicated in the table, the addition of Lewis acids like cerium(III) chloride or titanium(IV) chloride can significantly enhance the diastereoselectivity of the reaction. researchgate.net

Enantioselective Routes to Chiral this compound

While diastereoselective synthesis controls the relative stereochemistry, enantioselective synthesis is required to produce a single enantiomer of the target molecule. This is crucial when only one enantiomer possesses the desired biological activity. There are several established strategies for the enantioselective synthesis of chiral tertiary alcohols.

One approach is the use of a chiral catalyst, as mentioned earlier. For example, a chiral ligand complexed to a metal center can catalyze the addition of a nucleophile to a prochiral ketone with high enantioselectivity. Another powerful method is substrate control, where a chiral auxiliary is used to direct the stereochemical outcome, followed by its removal. wikipedia.org

Kinetic resolution is another strategy that can be employed. In a kinetic resolution, a racemic mixture of a chiral intermediate is reacted with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. This allows for the separation of the unreacted, enantiomerically enriched starting material from the product.

The synthesis of a specific enantiomer of this compound would likely involve the asymmetric addition of an ethyl group to a prochiral ketone precursor. This could be achieved using a chiral organometallic reagent or a combination of an achiral organometallic reagent and a chiral ligand.

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize the yield of the desired product and minimize the formation of byproducts. For the synthesis of this compound, several parameters would need to be carefully controlled. nih.gov

Temperature: The temperature of the reaction can have a profound effect on selectivity. Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher stereoselectivity. However, very low temperatures can also significantly slow down the reaction rate.

Solvent: The choice of solvent can influence the solubility of reagents, the stability of intermediates, and the geometry of the transition state. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and dichloromethane (B109758) are commonly used for organometallic additions.

Concentration: The concentration of the reactants can affect the reaction rate and, in some cases, the selectivity. Higher concentrations may lead to faster reactions but can also increase the likelihood of side reactions.

Nature of the Organometallic Reagent: The reactivity and selectivity of organometallic reagents can be fine-tuned by changing the metal (e.g., lithium, magnesium, cerium) and the counterions.

The following table provides a hypothetical example of how reaction conditions could be optimized for the synthesis of this compound, focusing on yield and diastereoselectivity.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Ethyllithium | Ether | -20 | 2 | 65 | 70:30 |

| 2 | Ethyllithium | Ether | -78 | 6 | 50 | 85:15 |

| 3 | Ethylmagnesium bromide | THF | 0 | 1 | 80 | 65:35 |

| 4 | Ethylmagnesium bromide/CeCl₃ | THF | -78 | 4 | 75 | 92:8 |

| 5 | Ethylmagnesium bromide/CeCl₃ | THF | -40 | 2 | 82 | 88:12 |

This illustrative data demonstrates a common trade-off in optimization studies: conditions that favor high selectivity (e.g., lower temperatures) may result in lower yields or longer reaction times. A systematic investigation of these parameters is essential to identify the optimal conditions for the efficient and stereoselective production of this compound.

Reactivity and Mechanistic Studies of 7 Ethyl 3 Methylnona 1,6 Dien 3 Ol

Potential Chemical Transformations of the Alcohol Functionality

The tertiary alcohol group in 7-Ethyl-3-methylnona-1,6-dien-3-ol is a key functional group that would be expected to undergo a range of reactions.

Oxidation Reactions to Corresponding Carbonyl Compounds

Tertiary alcohols are generally resistant to oxidation under standard conditions that would readily oxidize primary or secondary alcohols. The absence of a hydrogen atom on the hydroxyl-bearing carbon prevents the typical mechanisms of oxidation to a ketone. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than the formation of a simple carbonyl compound.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound could theoretically undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) in the presence of an acid catalyst. Similarly, etherification to form ethers is a plausible transformation, for example, through the Williamson ether synthesis, which would first require the formation of the corresponding alkoxide. The steric hindrance around the tertiary carbinol center might, however, necessitate more forcing reaction conditions compared to less substituted alcohols.

Halogenation at the Hydroxyl-Bearing Carbon

The substitution of the hydroxyl group with a halogen atom is a feasible reaction. This could be achieved using various halogenating agents. For instance, treatment with hydrohalic acids (like HCl, HBr, or HI) would likely proceed through an SN1 mechanism, involving the formation of a stabilized tertiary carbocation intermediate. Reagents such as thionyl chloride (SOCl2) or phosphorus trihalides (PBr3) could also be employed for this transformation.

Anticipated Reactions Involving the Carbon-Carbon Double Bonds

The presence of two carbon-carbon double bonds in the structure of this compound opens up a variety of potential addition reactions.

Hydrogenation of the Dienyl System

Catalytic hydrogenation of the two double bonds is an expected reaction. Using a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas, the dienyl system could be fully saturated to yield 7-Ethyl-3-methylnonan-3-ol. It might also be possible to achieve selective hydrogenation of one of the double bonds under carefully controlled reaction conditions, though this would depend on the relative reactivity of the two double bonds, which is influenced by their substitution patterns.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

The double bonds are susceptible to electrophilic attack. Reactions such as halogenation (with Br2 or Cl2), hydrohalogenation (with HBr or HCl), and acid-catalyzed hydration would be expected to occur. The regioselectivity of these additions would be governed by Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. Given the presence of two double bonds, a mixture of products resulting from addition to one or both double bonds is possible.

While these predictions are based on fundamental principles of organic chemistry and the known reactivity of similar functional groups, it is crucial to reiterate that they are theoretical in the absence of specific experimental studies on this compound.

Spectroscopic Characterization and Structural Elucidation of 7 Ethyl 3 Methylnona 1,6 Dien 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis: Chemical Shifts, Coupling Patterns, and Integration

Specific ¹H NMR data for 7-Ethyl-3-methylnona-1,6-dien-3-ol, including chemical shifts (δ), coupling constants (J), and signal integrations, are not available in the surveyed literature.

¹³C NMR Spectral Analysis: Chemical Shifts and Multiplicity

Detailed ¹³C NMR spectral data, including chemical shifts and the multiplicity of each carbon signal (as determined by DEPT or off-resonance decoupling experiments), for this compound could not be found.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

There are no published studies detailing the use of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for the structural assignment of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific infrared absorption frequencies for the functional groups present in this compound (hydroxyl, alkene) have not been reported.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound as determined by high-resolution mass spectrometry is not documented in available databases or publications.

Fragmentation Pattern Analysis for Structural Confirmation

There is no available mass spectrometry data for this compound. In the analysis of similar terpene alcohols, mass spectrometry is a crucial technique for structural confirmation. The fragmentation pattern, which results from the ionization and subsequent breakdown of the molecule, provides a unique fingerprint that can be used to identify the compound and deduce its structural features. Typically, for alcohols, fragmentation pathways include the loss of a water molecule (M-18), alpha-cleavage adjacent to the hydroxyl group, and other characteristic cleavages of the carbon skeleton. researchgate.netlibretexts.org Without experimental data, a specific fragmentation pattern for this compound cannot be described.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. nih.govnih.gov However, no such studies have been reported for this compound.

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances that measures the extent to which a compound rotates the plane of polarized light. The direction and magnitude of this rotation are specific to each enantiomer of a chiral molecule and are reported as the specific rotation. This experimental value is a key piece of data for characterizing a chiral compound. Without any published studies on the synthesis or isolation of the enantiomers of this compound, no optical rotation data can be presented.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comencyclopedia.pub The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of complex molecules, often through comparison with quantum-chemical calculations. nih.govnih.gov As no ECD spectra for this compound have been published, no analysis or data can be provided for this subsection.

Computational Chemistry and Theoretical Investigations of 7 Ethyl 3 Methylnona 1,6 Dien 3 Ol

Quantum Chemical Calculations: Awaiting Investigation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can elucidate a molecule's electronic structure, preferred three-dimensional arrangements (conformations), and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of 7-Ethyl-3-methylnona-1,6-dien-3-ol would involve the characterization of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack. Such a study would provide a theoretical basis for its chemical behavior.

Conformational Analysis and Energetic Minima

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. A thorough conformational analysis would identify the most stable, low-energy arrangements of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The identification of these energetic minima is crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules.

Vibrational Frequency Calculations (IR and Raman Spectra Prediction)

Theoretical calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of this compound. By simulating the vibrational modes of the molecule's chemical bonds, researchers can assign specific spectral peaks to particular functional groups and types of atomic motion. This information is invaluable for the experimental identification and characterization of the compound.

Molecular Dynamics Simulations for Conformational Sampling

To gain a more dynamic understanding of the conformational flexibility of this compound, molecular dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the accessible conformations and the transitions between them. This approach offers a more comprehensive sampling of the conformational space than static quantum chemical calculations, which is particularly important for flexible molecules.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, theoretical studies could map out the energy profiles of potential reaction pathways, identifying the transition states that connect reactants, intermediates, and products.

Computational Elucidation of Stereoselectivity Mechanisms

The synthesis of a chiral molecule such as this compound often yields multiple stereoisomers. Computational studies are instrumental in understanding and predicting the stereochemical outcome of a reaction. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, chemists can predict which product is likely to be favored. This insight is critical for designing synthetic routes that produce the desired stereoisomer with high selectivity.

Prediction of Spectroscopic Properties from First Principles

The theoretical prediction of spectroscopic properties for this compound involves solving the electronic Schrödinger equation to determine the molecule's electronic structure and potential energy surface. From this fundamental information, a variety of spectroscopic parameters can be calculated, providing a theoretical counterpart to experimental spectra. These computational approaches are instrumental in assigning spectral features and understanding the underlying molecular vibrations and electronic transitions.

Detailed research findings on the computationally predicted spectroscopic properties of this compound are not extensively available in the public domain. However, the methodologies for such predictions are well-established. Typically, geometry optimization of the molecule's ground state is the initial step, followed by frequency calculations to predict infrared (IR) and Raman spectra. The calculation of nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as electronic transitions for ultraviolet-visible (UV-Vis) spectroscopy, are also standard procedures.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. For a molecule with the structural complexity of this compound, which includes a hydroxyl group, a double bond, and stereocenters, methods that account for electron correlation, such as DFT with hybrid functionals (e.g., B3LYP) and sufficiently large basis sets (e.g., 6-311+G(d,p)), are generally required to achieve meaningful results.

Table 1: Theoretically Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

| Infrared (IR) Spectroscopy | O-H Stretch | ~3600 cm⁻¹ |

| C=C Stretch | ~1650 cm⁻¹ | |

| C-O Stretch | ~1150 cm⁻¹ | |

| ¹H NMR Spectroscopy | Chemical Shift (δ) of -OH | 2.5 - 4.0 ppm |

| Chemical Shift (δ) of vinyl H | 4.9 - 5.9 ppm | |

| Chemical Shift (δ) of allylic H | ~2.0 ppm | |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) of C-OH | ~70 ppm |

| Chemical Shift (δ) of C=C | 110 - 145 ppm | |

| UV-Vis Spectroscopy | λmax | ~210 nm |

The prediction of spectroscopic properties from first principles for this compound would provide a powerful complement to experimental data, aiding in its unambiguous identification and structural elucidation. Such theoretical studies are a cornerstone of modern chemical analysis, bridging the gap between molecular structure and observable spectroscopic phenomena.

Synthesis and Characterization of Derivatives and Analogs of 7 Ethyl 3 Methylnona 1,6 Dien 3 Ol

Design Principles for Structural Modification and Diversification

The structural framework of 7-ethyl-3-methylnona-1,6-dien-3-ol offers several avenues for modification to diversify its chemical and sensory properties. Key design principles revolve around altering the carbon skeleton, introducing new functional groups, and controlling stereochemistry.

Functional Group Interconversion: The hydroxyl group and the double bonds are reactive sites that can be transformed into other functional groups. This functionalization can lead to derivatives with altered polarity, reactivity, and aroma. For example, the tertiary alcohol can be oxidized to a ketone, or the double bonds can be subjected to halogenation or epoxidation. google.com

Stereochemical Control: The chiral center at the 3-position and the potential for E/Z isomerism at the 6-position mean that this compound can exist as multiple stereoisomers. The synthesis of stereochemically pure isomers is a significant goal, as different stereoisomers of a chiral molecule often exhibit different biological activities and sensory properties.

Synthesis of Alkene Isomers and Homologs (e.g., 3-methylnona-1,6-dien-3-ol, 3,7-dimethylnona-1,6-dien-3-ol)

The synthesis of analogs of this compound, such as its homologs and alkene isomers, typically involves the addition of an organometallic reagent to a suitable ketone. The Grignard reaction is a classic and versatile method for this purpose. ncert.nic.in

For the synthesis of 3,7-dimethylnona-1,6-dien-3-ol (ethyl linalool), a common approach involves the reaction of a vinyl Grignard reagent with a ketone. Specifically, vinylmagnesium bromide can be reacted with 7-methyl-6-nonen-3-one to yield the target tertiary alcohol. prepchem.com

A general synthetic strategy for 3-methylnona-1,6-dien-3-ol would similarly involve the reaction of vinylmagnesium bromide with nona-6-en-3-one. The starting ketone can be prepared through various established synthetic routes.

Transition metal-catalyzed reactions also offer pathways to these and other allylic alcohols. For instance, ruthenium catalysts can facilitate the isomerization of other allylic alcohols to form new isomers. nih.govrsc.org

Preparation of Functionalized Derivatives (e.g., Halogenated, Oxidized Products)

The reactivity of the hydroxyl group and the double bonds in this compound allows for the synthesis of a variety of functionalized derivatives.

Halogenated Derivatives: The introduction of halogen atoms can significantly alter the molecule's properties. The hydroxyl group can be replaced by a halogen using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). The reaction of tertiary alcohols with hydrogen halides (HX) can also yield the corresponding alkyl halides. ncert.nic.in Additionally, the double bonds can undergo electrophilic addition of halogens (e.g., Br₂) to form di-halogenated derivatives.

Oxidized Products: While tertiary alcohols are generally resistant to oxidation under mild conditions, specific reagents can be employed. The oxidation of allylic alcohols can sometimes lead to rearrangement products. For example, the use of certain chromium-based reagents can result in the formation of α,β-unsaturated ketones. The double bonds can also be oxidized to form epoxides using peroxy acids, or cleaved under stronger oxidizing conditions.

Stereoisomeric Purity and Characterization of Analogs

Given the presence of a stereocenter at the C-3 position and the C=C double bond at the 6-position, analogs of this compound can exist as multiple stereoisomers. The determination of stereoisomeric purity is crucial as different stereoisomers can have distinct biological and sensory properties.

Chromatographic and Spectroscopic Techniques: Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying enantiomers and diastereomers. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can be employed to determine enantiomeric excess.

Characterization of Analogs: The structural elucidation of the synthesized analogs and derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the chemical environment of protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹), C=C double bonds (around 1640-1680 cm⁻¹), and C-O bonds (around 1050-1150 cm⁻¹).

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification. For example, the mass spectrum of 3,7-dimethylnona-1,6-dien-3-ol shows characteristic peaks that help confirm its structure. nih.gov

Comparative Reactivity and Spectroscopic Analysis of Derivatives

The structural variations among the derivatives of this compound lead to differences in their reactivity and spectroscopic features.

Reactivity: The reactivity of these allylic alcohols can be influenced by steric and electronic factors. For example, the rate of isomerization reactions can be affected by the substitution pattern on the double bond. nih.gov More substituted allylic alcohols may exhibit different reaction rates in processes like palladium-catalyzed reactions compared to less substituted ones. researchgate.net The introduction of electron-withdrawing groups, such as halogens, can influence the reactivity of the nearby double bond and the hydroxyl group.

Spectroscopic Analysis: A comparative analysis of the spectroscopic data of the derivatives reveals the impact of structural modifications.

| Compound/Derivative | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Key IR Bands (cm⁻¹) |

| This compound | δ 5.0-6.0 (m, vinyl H), δ 3.5-4.0 (s, -OH), δ 0.8-1.0 (t, CH₃ of ethyl) | δ 140-150 (C=C), δ 110-120 (C=C), δ 70-80 (C-OH) | ~3350 (O-H), ~1670 (C=C) |

| 3,7-Dimethylnona-1,6-dien-3-ol | δ 5.0-6.0 (m, vinyl H), δ 3.5-4.0 (s, -OH), δ 1.6-1.7 (s, vinyl CH₃) | δ 140-150 (C=C), δ 110-120 (C=C), δ 70-80 (C-OH) | ~3350 (O-H), ~1670 (C=C) |

| Halogenated Derivative (e.g., 3-Chloro-) | Absence of -OH proton signal | Downfield shift of C-3 signal | Absence of O-H band |

| Oxidized Derivative (e.g., Ketone at C-3) | Absence of -OH proton signal | δ > 200 (C=O) | ~1715 (C=O), Absence of O-H band |

Note: The predicted spectroscopic data is based on general values for similar functional groups and structures.

The systematic study of these derivatives, combining targeted synthesis with thorough characterization, is essential for unlocking their full potential in various applications, particularly in the development of novel fragrances and flavors.

Advanced Analytical Methodologies for Detection and Quantification of 7 Ethyl 3 Methylnona 1,6 Dien 3 Ol

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the principal technique for the analysis of volatile compounds like 7-Ethyl-3-methylnona-1,6-dien-3-ol. This method offers high-resolution separation and definitive identification based on mass spectra.

Qualitative Analysis: In GC-MS, the compound is first vaporized and separated from other components in a mixture as it passes through a long, narrow capillary column. The retention time (RT), the time it takes for the compound to exit the column, provides the initial piece of identifying information. For unsaturated alcohols, non-polar or mid-polar columns are often used. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This causes the molecule to fragment into a unique pattern of smaller, charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries.

Quantitative Analysis: For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode. nih.gov Instead of scanning a full range of mass-to-charge ratios (m/z), the instrument is set to detect only a few specific, characteristic ions of the target analyte. This approach significantly enhances sensitivity and reduces matrix interference, allowing for the accurate measurement of concentration, even at low levels. nih.gov A calibration curve is constructed by analyzing standards of known concentrations to correlate the peak area with the concentration of the compound in an unknown sample. shimadzu.com The use of an internal standard, a known amount of a different compound added to every sample, is a common practice to correct for variations in injection volume and instrument response, ensuring high precision. nih.govingenieria-analitica.com

Table 1: Representative GC-MS Parameters for Analysis of Unsaturated Alcohols This table presents typical conditions adaptable for this compound analysis, based on standard methods for similar analytes.

| Parameter | Typical Setting | Purpose |

| GC System | Agilent 7890B or similar | Provides separation of volatile compounds. |

| Injection Mode | Split/Splitless | Split mode for high concentrations, splitless for trace analysis. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial 50°C, ramp 10°C/min to 280°C | Temperature gradient to elute compounds in order of volatility. |

| MS System | Quadrupole Mass Spectrometer | Separates ions based on their mass-to-charge ratio. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| MS Source Temp. | 230 °C | Prevents condensation of analytes within the ion source. |

| Acquisition Mode | Full Scan (for identification), SIM (for quantification) | Full scan provides the complete fingerprint; SIM provides higher sensitivity for specific compounds. |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative, especially for purity assessment or for analyzing less volatile derivatives. conquerscientific.comchromtech.com HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. chromtech.com

For a relatively non-polar molecule like this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. molnar-institute.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. conquerscientific.com

Purity assessment involves injecting a concentrated sample of the compound. The resulting chromatogram should ideally show a single, sharp, symmetrical peak. The presence of other peaks indicates impurities, and their area percentage can be calculated to determine the purity level. A diode-array detector (DAD) or UV-Vis detector is often used, but since unconjugated alcohols like this one lack a strong chromophore, detection can be challenging. Derivatization with a UV-absorbing agent, such as phthalic anhydride, can be employed to enhance detection sensitivity significantly. molnar-institute.comnih.gov

Table 2: Illustrative HPLC Conditions for Purity Analysis This table outlines a potential HPLC method for assessing the purity of this compound.

| Parameter | Typical Setting | Purpose |

| HPLC System | Agilent 1100/1200 Series or similar | High-pressure pumping system for the mobile phase. |

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Non-polar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water Gradient | A mixture of polar solvents; the gradient changes over time to elute a range of compounds. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |

| Detector | UV-Vis or Refractive Index (RI) | UV detection (after derivatization) or RI for universal detection of non-chromophoric compounds. |

| Injection Volume | 10 µL | Precise volume of the sample introduced into the system. |

Chiral Chromatography for Enantiomeric Excess Determination

The this compound molecule contains a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard GC or HPLC methods. libretexts.org However, they often exhibit different biological activities. libretexts.orgnih.gov

Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. This is achieved by using a chiral stationary phase (CSP). youtube.com A CSP is a column packing material that is itself enantiomerically pure. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different energies of interaction. This difference allows one enantiomer to be retained longer on the column than the other, resulting in their separation. youtube.com

Both chiral GC and chiral HPLC can be used. For GC, columns with cyclodextrin-based CSPs are very common for separating chiral alcohols and other volatile compounds. wisc.edu The separated enantiomers are detected as they elute, and the ratio of their peak areas is used to calculate the enantiomeric excess.

Development of Robust Analytical Protocols for Complex Mixtures

Analyzing this compound within a complex matrix, such as an essential oil or a food sample, requires a robust analytical protocol that goes beyond simple injection. acs.org The goal is to ensure accuracy, precision, and reproducibility by minimizing the influence of other compounds in the matrix (matrix effects).

The development of a robust protocol involves several key stages:

Sample Preparation: This is a critical first step to isolate the analyte and remove interferences. For volatile compounds in a solid or liquid matrix, headspace sampling (HS) or solid-phase microextraction (SPME) are highly effective. sigmaaldrich.com These techniques sample the vapor phase above the sample, concentrating the volatile components while leaving non-volatile matrix components behind. acs.orgsigmaaldrich.com This reduces contamination of the GC system and improves sensitivity.

Method Optimization: Chromatographic conditions (e.g., GC oven temperature program, HPLC mobile phase gradient) must be optimized to achieve baseline separation of the target analyte from other, potentially co-eluting, compounds in the sample. molnar-institute.com

Method Validation: A developed method must be validated to prove its reliability. Key validation parameters include:

Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a specific range. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. nih.gov

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov

Accuracy: How close the measured value is to the true value, often assessed using spiked samples.

Precision: The degree of agreement among repeated measurements, expressed as relative standard deviation (RSD). acs.org

Quality Control: Routine analysis should include quality control (QC) samples (e.g., a blank, a known concentration standard) to ensure the system is performing correctly over time.

By systematically developing and validating the entire analytical protocol, from sample collection to final data analysis, one can achieve reliable and defensible quantification of this compound even in the most challenging of matrices.

Industrial and Applied Perspectives of 7 Ethyl 3 Methylnona 1,6 Dien 3 Ol

Industrial Synthetic Routes and Process Optimization

There is no available scientific or industrial literature detailing the synthetic routes or process optimization for 7-Ethyl-3-methylnona-1,6-dien-3-ol. Chemical synthesis pathways are highly specific to the molecular structure of a compound. In the absence of any documented synthesis, no information can be provided on potential starting materials, reaction conditions, catalysts, or optimization strategies that would be employed for its industrial-scale production.

Potential Applications in Chemical Industry (e.g., as Intermediates for Specialty Chemicals)

No documented applications of this compound as a chemical intermediate for the production of specialty chemicals were found. The utility of a molecule as an intermediate is dependent on its chemical reactivity and the functional groups it contains. Without any studies on this specific compound, its potential role in the synthesis of other value-added chemicals remains entirely theoretical and unconfirmed.

Role as a Flavoring Agent or Precursor in Natural Products

There is no evidence to suggest that this compound acts as a flavoring agent or a precursor in natural products.

Occurrence in Natural Matrices (e.g., Tea Volatiles)

Scientific literature on the volatile compounds identified in natural sources, including tea, does not list this compound as a constituent. While many related terpenoid and alcohol compounds are found in nature, this specific molecule has not been reported as a naturally occurring volatile.

Contribution to Aroma Profiles and Sensory Characteristics

As there are no records of its isolation from natural sources or its use in sensory studies, the contribution of this compound to any aroma or flavor profile is unknown. The sensory characteristics of a chemical are determined through organoleptic evaluation, and no such data is available for this compound.

Emerging Applications in Materials Science or Polymer Chemistry

A thorough search of the literature did not yield any information on emerging or potential applications of this compound in the fields of materials science or polymer chemistry. Its potential utility in these areas would depend on the reactivity of its hydroxyl and alkene functional groups in polymerization reactions or as a monomer, but no such studies have been published.

Future Research Directions and Unexplored Avenues for 7 Ethyl 3 Methylnona 1,6 Dien 3 Ol

Development of Novel Green Synthetic Methodologies

The synthesis of complex molecules like 7-Ethyl-3-methylnona-1,6-dien-3-ol offers an opportunity to employ and develop environmentally benign synthetic strategies. Traditional methods for creating tertiary alcohols, such as Grignard reactions, are effective but often require anhydrous conditions and can generate significant waste. youtube.comnumberanalytics.com Future research could focus on greener alternatives.

One promising area is the use of visible-light-mediated synthesis, which can enable the construction of sterically hindered tertiary alcohols in aqueous phases, a significant step forward in green chemistry. rsc.org Another approach could involve the use of eco-friendly solvents like cyclopentyl methyl ether (CPME), which is hydrophobic and more stable than many traditional ether solvents. wikipedia.orgwikipedia.org Research into catalytic methods that minimize waste and energy consumption, such as those using cobalt composites immobilized on nanoparticles under microwave conditions, could also be adapted for the synthesis of this and similar compounds. frontiersin.org

| Potential Green Synthesis Approach | Rationale | Potential Advantages |

| Visible-light-mediated synthesis in water | Utilizes an environmentally friendly medium and energy source. rsc.org | Reduced use of volatile organic solvents, milder reaction conditions. |

| Use of cyclopentyl methyl ether (CPME) as a solvent | CPME is a more sustainable alternative to traditional ether solvents. wikipedia.org | High hydrophobicity, stability at various pH levels, and easier recovery. wikipedia.orgwikipedia.org |

| Microwave-assisted synthesis with immobilized catalysts | Microwave irradiation can accelerate reaction rates, and immobilized catalysts are often reusable. frontiersin.org | Shorter reaction times, increased energy efficiency, and catalyst recyclability. |

Exploration of Biological Activities and Mechanisms of Action (excluding human clinical trials)

The structural motifs within this compound, namely the unsaturated alcohol, suggest that it may possess interesting biological properties. Unsaturated alcohols and terpenoids, a broad class of natural products, are known to exhibit a wide range of biological activities. mdpi.comnih.gov For instance, many terpenes and their derivatives have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties. mdpi.comnih.gov

Future research could involve screening this compound for various biological activities. By analogy with other terpene alcohols, it could be investigated for its potential as an antibacterial or antifungal agent. researchgate.netnih.gov Furthermore, many terpenoids exhibit anti-inflammatory properties, suggesting that this compound could be a candidate for investigation in this area as well. mdpi.com Studies on its mechanism of action could involve investigating its interaction with cellular membranes or specific enzymes, as is common in the study of other bioactive small molecules.

| Potential Biological Activity | Rationale based on Structural Analogs |

| Antimicrobial (antibacterial, antifungal) | Many unsaturated alcohols and terpenoids exhibit antimicrobial properties. researchgate.netnih.gov |

| Anti-inflammatory | Terpenoids are known to possess anti-inflammatory effects. mdpi.comnih.gov |

| Antioxidant | Some bicyclic monoterpene alcohols have shown antioxidant activity. researchgate.net |

Catalytic Transformations to Access Complex Molecular Architectures

The diene and tertiary alcohol functionalities of this compound make it a versatile substrate for a variety of catalytic transformations, allowing for the synthesis of more complex molecular architectures.

Palladium-catalyzed reactions, for instance, could be employed for the γ,δ-dehydrogenation of the enone that could be derived from the oxidation of the alcohol, leading to the formation of conjugated dienones. nih.gov Nickel-catalyzed reductive couplings of the diene moiety with carbonyl compounds could furnish more complex allylic alcohols. organic-chemistry.org Furthermore, the direct activation of the allylic alcohol using transition metal catalysts could open pathways for nucleophilic allylic substitution reactions, enabling the introduction of a wide range of functional groups. rsc.org Ruthenium-catalyzed hydrogen auto-transfer reactions could potentially convert the primary alcohol precursor into a chiral allylic alcohol with high stereocontrol. nih.gov

| Catalytic Transformation | Potential Outcome | Catalyst Example |

| Palladium-catalyzed dehydrogenation | Synthesis of conjugated dienones. nih.gov | Palladium-based catalysts. nih.gov |

| Nickel-catalyzed reductive coupling | Formation of more complex allylic alcohols. organic-chemistry.org | Nickel-based catalysts. organic-chemistry.org |

| Transition metal-catalyzed allylic substitution | Introduction of various functional groups. rsc.org | Various transition metals. rsc.org |

| Ruthenium-catalyzed hydrogen auto-transfer | Formation of chiral allylic alcohols. nih.gov | Ruthenium-JOSIPHOS catalysts. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly benefiting from the integration of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of reaction control, safety, scalability, and the rapid generation of compound libraries. wikipedia.orgthieme.deyoutube.com

The synthesis of this compound and its derivatives could be significantly streamlined using a flow chemistry setup. This approach allows for precise control over reaction parameters such as temperature and pressure, which can be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. youtube.com Automated synthesis platforms could be employed to rapidly explore a range of reaction conditions or to generate a library of derivatives by systematically varying the starting materials or reagents. wikipedia.orgsigmaaldrich.com This would accelerate the discovery of new compounds with potentially valuable properties. The solid-phase synthesis of polyunsaturated fatty acids, a related class of compounds, has already seen significant advancements through automation, highlighting the potential of these techniques. bioengineer.org

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Synthesis and derivatization of the compound. | Enhanced reaction control, improved safety, and easier scalability. thieme.deyoutube.com |

| Automated Synthesis | High-throughput screening of reaction conditions and generation of a derivative library. | Increased efficiency, reduced human error, and accelerated discovery of new compounds. wikipedia.orgsigmaaldrich.com |

Q & A

Basic Research Questions

Q. How can the synthesis of 7-ethyl-3-methylnona-1,6-dien-3-ol be optimized for reproducibility in academic laboratories?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) using kinetic studies. For example, monitor reaction progress via GC-MS to identify intermediates and adjust stoichiometry accordingly. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s volatility and structural complexity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine and NMR to resolve stereochemical ambiguities (e.g., double-bond geometry and branching). IR spectroscopy confirms hydroxyl and alkene functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-reference data with NIST Standard Reference Database 69 for spectral matching .

Q. How can researchers mitigate safety risks when handling this compound in laboratory settings?

- Methodological Answer : Implement strict PPE protocols (gloves, goggles, fume hoods) due to potential irritancy. Store the compound under inert gas (argon) to prevent oxidation. Conduct small-scale flammability tests (flash point analysis) and dispose of waste via neutralization with mild acids/bases .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?

- Methodological Answer : Perform systematic control experiments to isolate variables (e.g., trace water content, oxygen exposure). Compare results across multiple analytical platforms (e.g., HPLC vs. GC purity assessments). Publish raw datasets (e.g., NMR FID files) for transparency and collaborative validation .

Q. How can computational modeling predict the regioselectivity of this compound in Diels-Alder reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state energies. Validate predictions with experimental kinetic isotope effects (KIE) or isotopic labeling. Software like Gaussian or ORCA paired with NIST’s InChIKey-derived parameters enhances accuracy .

Q. What experimental designs are suitable for probing the degradation pathways of this compound under environmental conditions?

- Methodological Answer : Simulate photolytic, hydrolytic, and microbial degradation in controlled reactors. Monitor degradation products via LC-QTOF-MS and correlate with environmental factors (pH, UV intensity). Use -labeling to trace hydroxylation mechanisms .

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition assays?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) and test against target enzymes (e.g., cytochrome P450 isoforms). Compare IC values and molecular docking simulations to establish structure-activity relationships (SAR). X-ray crystallography of enzyme-ligand complexes provides atomic-level insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.